3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and benzoyl compounds. The key steps in the synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using 4-methoxy-3-methylbenzoyl chloride.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be done using selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Materials Science: Possible applications in the development of organic materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxyl functional groups but lacks the pyridine and pyrrolidine moieties.
3-hydroxy-4-methoxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of the benzoyl and pyridine groups.
Uniqueness
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both pyridine and pyrrolidine rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-11-17(7-8-19(15)31-2)22(28)20-21(18-6-4-10-26-13-18)27(24(30)23(20)29)14-16-5-3-9-25-12-16/h3-13,21,28H,14H2,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKXSOJVUDKSIP-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.